2-Octylmagnesium bromide, 0.25 M in 2-MeTHF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

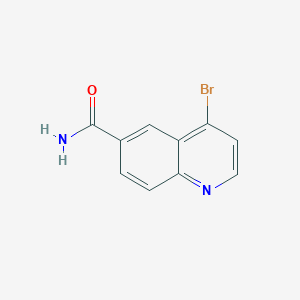

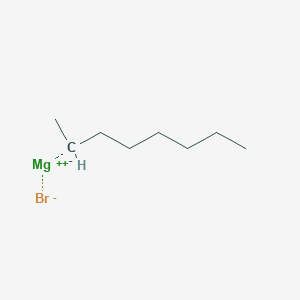

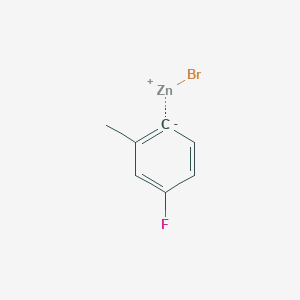

2-Octylmagnesium bromide is a chemical compound with the formula C8H17BrMg. It is commonly used in the field of chemistry .

Molecular Structure Analysis

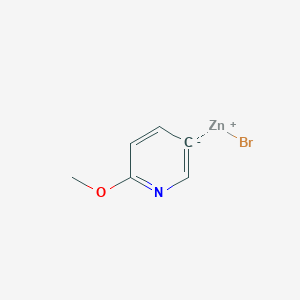

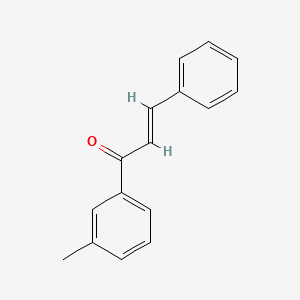

The molecular structure of 2-Octylmagnesium bromide consists of a magnesium atom bonded to a bromine atom and an octyl group (a chain of 8 carbon atoms). The molecular weight of this compound is 217.4313 g/mol .作用机制

Target of Action

2-Octylmagnesium bromide, also known as “2-Octylmagnesium bromide, 0.25 M in 2-MeTHF” or “MFCD11553324”, is a Grignard reagent . Grignard reagents are a class of organometallic compounds represented by the general formula RMgX, where R is an alkyl or aryl group, and X is a halide . In the case of 2-Octylmagnesium bromide, R is an octyl group (C8H17), and X is bromide (Br). The primary targets of Grignard reagents are electrophilic carbon atoms present in various organic compounds .

Mode of Action

Grignard reagents, including 2-Octylmagnesium bromide, are strong nucleophiles and bases . They can react with a variety of electrophilic compounds, such as aldehydes, ketones, esters, and others, to form new carbon-carbon bonds . The magnesium halide acts as a leaving group in these reactions .

Biochemical Pathways

Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are key steps in the synthesis of many complex organic molecules .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .

Result of Action

The primary result of the action of 2-Octylmagnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the electrophilic compound that the Grignard reagent is reacting with .

Action Environment

Grignard reagents, including 2-Octylmagnesium bromide, are sensitive to moisture and air . They are typically prepared and used under anhydrous conditions to prevent reaction with water or oxygen . The presence of these substances can lead to the decomposition of the Grignard reagent and decrease its efficacy .

生化分析

Biochemical Properties

2-Octylmagnesium bromide is primarily used in biochemical reactions as a nucleophile. It interacts with various electrophiles, including carbonyl compounds, to form alcohols, ketones, and other organic products. The compound’s reactivity is attributed to the presence of the magnesium atom, which facilitates the transfer of the octyl group to the electrophile. In biochemical contexts, 2-Octylmagnesium bromide can interact with enzymes and proteins that have electrophilic centers, although specific interactions with biomolecules are less documented compared to its use in synthetic organic chemistry .

Molecular Mechanism

At the molecular level, 2-Octylmagnesium bromide exerts its effects through the formation of carbon-carbon bonds. The magnesium atom in the compound coordinates with the octyl group, making it highly nucleophilic. This nucleophilicity allows 2-Octylmagnesium bromide to attack electrophilic centers in biomolecules, leading to the formation of new chemical bonds. This mechanism is fundamental to its role in organic synthesis and can be extrapolated to its potential interactions with biomolecules in a biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of 2-Octylmagnesium bromide can change over time. The compound is sensitive to moisture and air, which can lead to its degradation. Proper storage conditions, such as using airtight containers and maintaining an inert atmosphere, are essential to preserve its reactivity. Over time, the degradation of 2-Octylmagnesium bromide can result in reduced efficacy in biochemical reactions and potential alterations in its effects on cellular functions .

Dosage Effects in Animal Models

The effects of 2-Octylmagnesium bromide in animal models can vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily participate in biochemical reactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. The threshold for these effects depends on the specific animal model and the route of administration. It is crucial to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

2-Octylmagnesium bromide is involved in metabolic pathways that include the formation of carbon-carbon bonds. It interacts with enzymes and cofactors that facilitate these reactions, such as those involved in the metabolism of fatty acids and other organic molecules. The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, although detailed studies on its specific metabolic interactions are limited .

Transport and Distribution

Within cells and tissues, 2-Octylmagnesium bromide is likely transported and distributed based on its chemical properties. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its reactivity and interactions with cellular components. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of 2-Octylmagnesium bromide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles based on targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

属性

IUPAC Name |

magnesium;octane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,4-8H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMJQUUXJLTVGL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH-]C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)

![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)